D-Glucose, 6-benzoate
Overview
Description
D-Glucose, 6-benzoate: is an ester derivative of D-glucose, where the hydroxyl group at the sixth carbon is esterified with benzoic acidIt is a solid, soluble in water, and exhibits weakly acidic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Glucose, 6-benzoate typically involves the benzoylation of D-glucose. One common method is the reaction of D-glucose with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out at low temperatures, around -35°C, to ensure regioselectivity and high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain product quality and yield. The use of automated systems for temperature and pH control is common in industrial settings to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: D-Glucose, 6-benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group back to the hydroxyl group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: D-Glucose.
Substitution: Various substituted glucose derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: D-Glucose, 6-benzoate is used as a building block in the synthesis of more complex carbohydrate derivatives. It serves as a protected form of glucose, allowing selective reactions at other hydroxyl groups .
Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme specificity. It is also used in the synthesis of glycosylated compounds for biological assays .
Medicine: The compound is explored for its potential in drug delivery systems, where the benzoate group can be used to modify the pharmacokinetics of glucose-based drugs .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as an intermediate in the synthesis of various fine chemicals .
Mechanism of Action
The mechanism of action of D-Glucose, 6-benzoate involves its hydrolysis to release D-glucose and benzoic acid. The released D-glucose can enter glycolytic pathways, providing energy to cells. The benzoic acid can be further metabolized or excreted. The ester bond hydrolysis is catalyzed by esterases, which are enzymes that specifically target ester bonds .
Comparison with Similar Compounds
D-Glucose, 6-acetate: Another ester derivative of D-glucose, where the hydroxyl group at the sixth carbon is esterified with acetic acid.
D-Glucose, 6-propionate: Similar to D-Glucose, 6-benzoate, but with a propionic acid ester group instead of benzoic acid.
Uniqueness: this compound is unique due to the presence of the benzoate group, which imparts distinct chemical properties such as increased hydrophobicity and potential for aromatic interactions. This makes it particularly useful in applications requiring selective protection of the glucose molecule and in the synthesis of aromatic carbohydrate derivatives .
Properties
IUPAC Name |
[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7/c14-6-9(15)11(17)12(18)10(16)7-20-13(19)8-4-2-1-3-5-8/h1-6,9-12,15-18H,7H2/t9-,10+,11+,12+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUVHQLMDOUYND-IRCOFANPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(C(C(C=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314639 | |
Record name | D-Glucose, 6-benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14200-76-1 | |
Record name | D-Glucose, 6-benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14200-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Glucose, 6-benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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